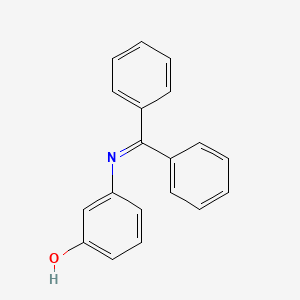![molecular formula C10H20N2O2 B1370366 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine CAS No. 82516-57-2](/img/structure/B1370366.png)
1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine
Übersicht
Beschreibung
“2,2-Dimethyl-1,3-dioxolane-4-methanol” is a chemical compound with the molecular formula C6H12O3 . It also has other names such as α,β-Isopropylideneglycerol, Glycerol acetonide, Glycerol dimethylketal, and Glycerolacetone . Another related compound is “(S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine” which is available from Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1,3-dioxolane-4-methanol” is available in the NIST Chemistry WebBook . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyl-1,3-dioxolane-4-methanamine” are as follows: It has a refractive index of 1.438 (lit.), a boiling point of 147-148 °C/14 mmHg (lit.), and a density of 1.012 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Analysis
1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine is studied in the context of pharmaceutical analysis. It has been involved in the development of a ketoconazole ion-selective electrode, contributing to the quantitative determination of ketoconazole in biological fluids and pharmaceutical preparations (Shamsipur & Jalali, 2000).
Synthesis and Characterization
The compound has been part of research in synthesizing and characterizing organotin(IV) derivatives. These derivatives have displayed significant antibacterial, antifungal, and cytotoxic activities (Shaheen et al., 2018).
Polyamide Synthesis
Research includes synthesizing polyamides using compounds like 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine. These polyamides show potential in various molecular weight ranges and solubility in different solvents, indicating a wide range of applications (Hattori & Kinoshita, 1979).
Neuroprotective Approaches
The compound is investigated for its potential in neuroprotective approaches, particularly in the context of Alzheimer's disease. It has been studied for inhibiting acetylcholinesterase activity and offering protection against neurotoxicity (Lecanu et al., 2010).
Anticancer Research
There is significant research into its derivatives for anticancer applications. Certain piperazine substituents have shown efficacy in in vitro studies on various cancer cell lines (Turov, 2020).
Antimicrobial Studies
Research into 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine derivatives includes exploring their antimicrobial properties. This has led to the discovery of compounds with significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2)13-8-9(14-10)7-12-5-3-11-4-6-12/h9,11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTBQYOJWOSAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627914 | |
| Record name | 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine | |
CAS RN |
82516-57-2 | |
| Record name | 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82516-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

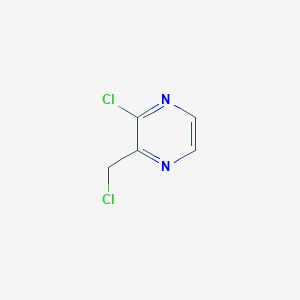
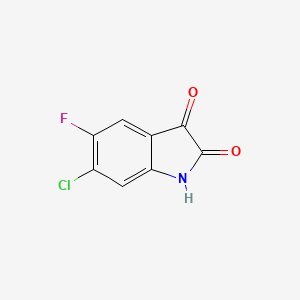
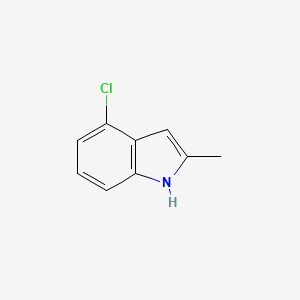
![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)
![1-methyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1370290.png)
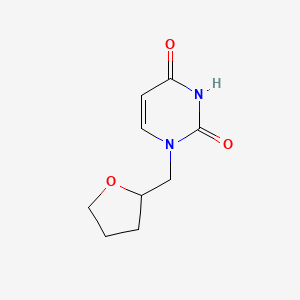
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1370294.png)
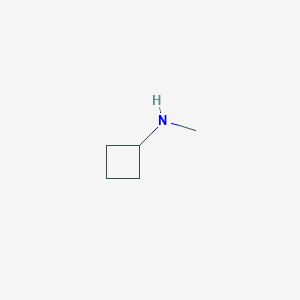
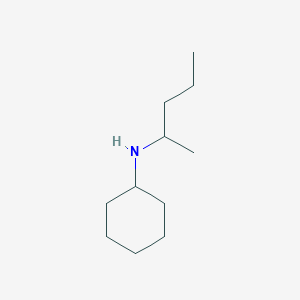
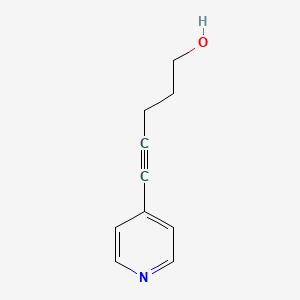
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1370305.png)
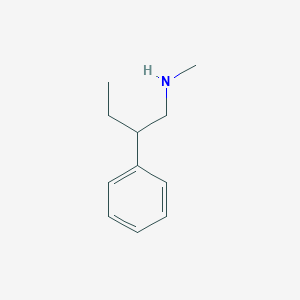
![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)
